2-Bromo-3-fluoroisonicotinaldehyde hydrate 2-Bromo-3-fluoroisonicotinaldehyde hydrate
Brand Name: Vulcanchem
CAS No.: 1227572-94-2
VCID: VC0037049
InChI: InChI=1S/C6H3BrFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2
SMILES: C1=CN=C(C(=C1C=O)F)Br.O
Molecular Formula: C6H5BrFNO2
Molecular Weight: 222.013

2-Bromo-3-fluoroisonicotinaldehyde hydrate

CAS No.: 1227572-94-2

Cat. No.: VC0037049

Molecular Formula: C6H5BrFNO2

Molecular Weight: 222.013

* For research use only. Not for human or veterinary use.

2-Bromo-3-fluoroisonicotinaldehyde hydrate - 1227572-94-2

Specification

CAS No. 1227572-94-2
Molecular Formula C6H5BrFNO2
Molecular Weight 222.013
IUPAC Name 2-bromo-3-fluoropyridine-4-carbaldehyde;hydrate
Standard InChI InChI=1S/C6H3BrFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2
Standard InChI Key FYISHJPSPNVIGM-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1C=O)F)Br.O

Introduction

Chemical Identity and Structure

2-Bromo-3-fluoroisonicotinaldehyde hydrate belongs to the pyridine family of heterocyclic compounds. The structure features a pyridine ring with three key modifications: a bromine atom at the 2-position, a fluorine atom at the 3-position, and an aldehyde group at the 4-position (para to the nitrogen). The "hydrate" designation indicates that water molecules are incorporated into the crystal structure, likely forming a geminal diol at the aldehyde position.

The molecular formula for the anhydrous form is C₆H₃BrFNO, while the hydrate form would be represented as C₆H₃BrFNO·xH₂O, where x denotes the number of water molecules. This compound can be considered a specialized derivative of isonicotinaldehyde (4-pyridinecarboxaldehyde) with halogen substitutions that significantly alter its electronic properties and reactivity.

Based on structural analysis, the compound features an electron-deficient pyridine ring due to the electron-withdrawing effects of both halogen substituents. This electronic configuration influences its chemical behavior and potential applications in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-3-fluoroisonicotinaldehyde hydrate can be partially determined through analysis of related compounds and chemical principles.

Physical Properties

Being a hydrated form, the compound likely exists as a crystalline solid at standard conditions. The presence of water molecules in the crystal structure typically increases stability but may affect other physical properties.

Table 1: Estimated Physical Properties of 2-Bromo-3-fluoroisonicotinaldehyde hydrate

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCommon for hydrated heterocycles
Molecular Weight (anhydrous)204.00 g/molCalculated from molecular formula
ColorWhite to off-whiteTypical for halogenated pyridines
Melting Point130-160°CComparable to related bromine-fluorine substituted pyridines
DensityApproximately 1.6 g/cm³Similar to 2-Bromo-3-fluoro-6-picoline (1.592 g/cm³)
SolubilityModerately soluble in polar organic solvents; partially soluble in waterBased on functional groups present

Chemical Reactivity

The reactivity of 2-Bromo-3-fluoroisonicotinaldehyde hydrate is governed by three reactive sites:

  • The bromine at the 2-position is activated toward nucleophilic aromatic substitution due to its position ortho to the pyridine nitrogen.

  • The aldehyde group (or its hydrated form) can participate in numerous condensation reactions typical of carbonyl compounds.

  • The pyridine nitrogen can act as a weak base or nucleophile in certain reactions.

The presence of the electron-withdrawing fluorine further enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, making the compound useful in various synthetic transformations.

Applications in Chemical Research

The unique structure of 2-Bromo-3-fluoroisonicotinaldehyde hydrate suggests multiple potential applications in chemical research and pharmaceutical development.

Pharmaceutical Intermediates

Halogenated pyridines are valuable building blocks in pharmaceutical synthesis. The specific substitution pattern in 2-Bromo-3-fluoroisonicotinaldehyde hydrate makes it potentially useful in developing compounds with biological activity. Similar fluorinated and brominated heterocycles have been employed in the synthesis of enzyme inhibitors and other biologically active compounds .

The search results indicate that related halogenated heterocycles have been used in the development of mitogen-activated protein kinase-interacting protein kinase (MNK) inhibitors, suggesting that 2-Bromo-3-fluoroisonicotinaldehyde hydrate might find similar applications .

Synthetic Building Block

The compound's structure makes it an excellent candidate for further derivatization through:

  • Cross-coupling reactions at the brominated position, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings

  • Condensation reactions involving the aldehyde group

  • Directed functionalization utilizing the pyridine nitrogen as a directing group

These transformations could lead to diverse chemical libraries for drug discovery programs or material science applications.

Hazard TypePotential ClassificationReference Compound
Skin IrritationCategory 22-Bromo-3,5-difluoropyridine
Eye IrritationCategory 2A2-Bromo-3,5-difluoropyridine
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)2-Bromo-3,5-difluoropyridine
Acute ToxicityCategory 42-Bromo-3,5-difluoropyridine

Current Research Status and Future Directions

Current Research Status

The limited specific information about 2-Bromo-3-fluoroisonicotinaldehyde hydrate in the search results suggests it may be a specialized reagent with niche applications. Its listing as a discontinued product (product code: 10-F215039) by CymitQuimica indicates that it may have had limited commercial availability .

Future Research Directions

Several promising research directions for 2-Bromo-3-fluoroisonicotinaldehyde hydrate include:

  • Development of targeted libraries for structure-activity relationship studies in drug discovery

  • Exploration of novel synthetic methodologies utilizing its unique reactivity profile

  • Investigation of potential applications in materials science, particularly in compounds requiring specific electronic properties

  • Further optimization of synthetic routes to improve yield and purity

Research Gaps

Significant research gaps remain in our understanding of 2-Bromo-3-fluoroisonicotinaldehyde hydrate:

  • Comprehensive physical and chemical characterization data

  • Optimized synthetic routes specific to this compound

  • Detailed crystal structure of the hydrated form

  • Specific biological activity profiles

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